molecular formula C21H21N3O4S2 B2650834 N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 312755-80-9

N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2650834
M. Wt: 443.54
InChI Key: UFYUMBAINVYGKF-UHFFFAOYSA-N
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Description

N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound 1" and is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Antisecretory and Antiulcer Agents

Research on compounds with structural similarities to N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, such as imidazo[1,2-a]pyridines substituted at the 3-position, has been conducted to investigate their potential as antisecretory and cytoprotective antiulcer agents. The studies explored synthetic routes that led to the creation of primary amines treated with various agents to assess their efficacy in gastric models. Although some compounds did not show significant antisecretory activity, they demonstrated notable cytoprotective properties, indicating their potential for development into antiulcer medications (Starrett et al., 1989).

Antimicrobial and Antifungal Agents

A series of thiazole and pyridine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds, including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, showed variable and modest activity against bacterial and fungal strains. Some synthesized molecules exhibited potency surpassing that of reference drugs, especially against Gram-positive strains and Candida species, highlighting their potential as antimicrobial agents (Bikobo et al., 2017).

Cancer Research

Compounds structurally related to the query compound have been studied for their cytotoxic effects on cancer cell lines, including human monocytic leukemia and hepatoma cells. These studies identified lead compounds exhibiting significant cytotoxic effects, suggesting their potential as anticancer agents. The research focuses on synthesizing and evaluating derivatives for their ability to induce cell-cycle arrest and apoptosis in cancer cells, providing a foundation for the development of new therapeutic agents (Hour et al., 2007).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been investigated for their role as corrosion inhibitors on mild steel in acidic environments. These studies utilize gravimetric, potentiodynamic polarization, and electrochemical impedance techniques to evaluate the efficacy of synthesized compounds in protecting steel surfaces from corrosion. The results indicate that these compounds can serve as both anodic and cathodic inhibitors, suggesting their utility in industrial applications to extend the lifespan of metal infrastructure (Chaitra et al., 2016).

properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-19-7-3-2-6-17(19)18-14-29-21(22-18)23-20(25)15-8-10-16(11-9-15)30(26,27)24-12-4-5-13-24/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYUMBAINVYGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methoxyphenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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